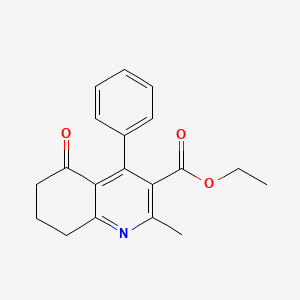

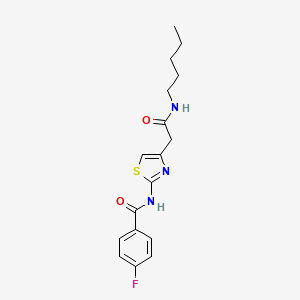

![molecular formula C23H24N2O4 B2376284 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid CAS No. 874952-41-7](/img/structure/B2376284.png)

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid, also known as CH-223191, is a chemical compound that has been extensively studied in the field of pharmacology. It belongs to the class of aryl hydrocarbon receptor (AhR) antagonists and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid involves its binding to the AhR and preventing its activation. AhR activation leads to the translocation of the receptor to the nucleus, where it binds to specific DNA sequences and regulates gene expression. By inhibiting AhR activation, 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid prevents the downstream effects of AhR signaling, including the expression of genes involved in cell proliferation, inflammation, and immune response.

Biochemical and Physiological Effects:

Several studies have investigated the biochemical and physiological effects of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid. In vitro studies have shown that 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid reduces the severity of inflammation in animal models of inflammatory bowel disease and asthma. Moreover, 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid has been shown to modulate the immune response by inhibiting the differentiation of Th17 cells and promoting the development of regulatory T cells.

Advantages And Limitations For Lab Experiments

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid has several advantages for lab experiments, including its high potency and selectivity for AhR inhibition. It is also stable and can be easily synthesized in large quantities. However, 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid has some limitations, including its low solubility in water and its potential off-target effects. Therefore, careful controls and appropriate dosing should be used in experiments involving 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid.

Future Directions

Several future directions for research involving 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid are possible. One area of interest is the role of AhR in cancer development and progression, and the potential of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid as a therapeutic agent for cancer treatment. Another area of interest is the modulation of the immune response by AhR and the potential of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid as an immunomodulatory agent. Additionally, further studies are needed to investigate the potential off-target effects of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid and to develop more potent and selective AhR antagonists.

In conclusion, 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid is a chemical compound that has been extensively studied in scientific research. Its role as an AhR antagonist has been investigated in various physiological and pathological conditions, and it has shown promising results as a potential therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential applications of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid.

Synthesis Methods

The synthesis of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid involves several steps, including the condensation of 4-aminobenzoic acid with 4-hexoxybenzaldehyde, followed by the addition of acrylonitrile and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid is widely used in scientific research to study the role of AhR in various biological processes. AhR is a transcription factor that is activated by environmental pollutants and plays a crucial role in the regulation of gene expression. 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid acts as an antagonist of AhR and inhibits its activity. It has been used in various studies to investigate the effects of AhR activation or inhibition on different physiological and pathological conditions, including cancer, inflammation, and immune response.

properties

IUPAC Name |

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-2-3-4-5-14-29-21-12-6-17(7-13-21)15-19(16-24)22(26)25-20-10-8-18(9-11-20)23(27)28/h6-13,15H,2-5,14H2,1H3,(H,25,26)(H,27,28)/b19-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXZXWJJBGYQES-XDJHFCHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2376203.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)

![2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2376209.png)

![4-[(Cyclopropylamino)methyl]benzoic acid](/img/structure/B2376212.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide](/img/structure/B2376214.png)

![4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2376215.png)

![5-chloro-N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2376217.png)

![1'-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one](/img/structure/B2376220.png)

![methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2376222.png)